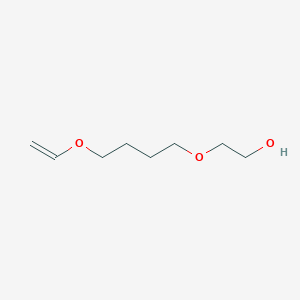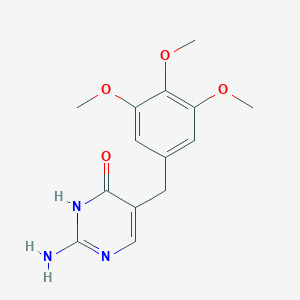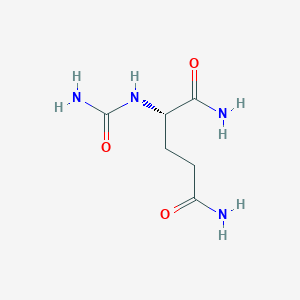
(2S)-2-(carbamoylamino)pentanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(carbamoylamino)pentanediamide, also known as L-arginine, is a semi-essential amino acid that is required for the synthesis of proteins in the body. It is an important precursor for the synthesis of nitric oxide, a molecule that regulates blood flow, immune function, and neurotransmission. L-arginine is also involved in the urea cycle, a process that converts toxic ammonia into urea for excretion.
Mecanismo De Acción
(2S)-2-(carbamoylamino)pentanediamide acts as a substrate for the enzyme nitric oxide synthase, which converts (2S)-2-(carbamoylamino)pentanediamide into nitric oxide. Nitric oxide is a potent vasodilator, meaning it relaxes the smooth muscle cells in blood vessels, leading to increased blood flow. It also has anti-inflammatory and anti-platelet effects.
Efectos Bioquímicos Y Fisiológicos
(2S)-2-(carbamoylamino)pentanediamide has been shown to improve endothelial function, which is the ability of blood vessels to dilate in response to increased blood flow. This effect is thought to be mediated by nitric oxide. (2S)-2-(carbamoylamino)pentanediamide has also been shown to enhance immune function by increasing the production of white blood cells and antibodies. It may also have anti-cancer effects by inhibiting the growth of tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-(carbamoylamino)pentanediamide is widely available and relatively inexpensive, making it an attractive compound for laboratory experiments. However, it is important to note that (2S)-2-(carbamoylamino)pentanediamide is a semi-essential amino acid, meaning that it is required for normal physiological function. Therefore, high doses of (2S)-2-(carbamoylamino)pentanediamide may have unintended effects on the body.
Direcciones Futuras
There are several areas of research that could benefit from further investigation of (2S)-2-(carbamoylamino)pentanediamide. These include:
1. The role of (2S)-2-(carbamoylamino)pentanediamide in the treatment of cardiovascular disease, including hypertension, atherosclerosis, and heart failure.
2. The potential use of (2S)-2-(carbamoylamino)pentanediamide as an adjuvant therapy for cancer treatment.
3. The effects of (2S)-2-(carbamoylamino)pentanediamide on the gut microbiome and its potential use as a prebiotic.
4. The use of (2S)-2-(carbamoylamino)pentanediamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
5. The potential use of (2S)-2-(carbamoylamino)pentanediamide as a therapeutic agent for wound healing and tissue repair.
In conclusion, (2S)-2-(carbamoylamino)pentanediamide is a semi-essential amino acid that has been extensively studied for its potential health benefits. It is involved in the synthesis of nitric oxide, a molecule that regulates blood flow, immune function, and neurotransmission. (2S)-2-(carbamoylamino)pentanediamide has been shown to improve endothelial function, enhance immune function, and promote wound healing. It is an attractive compound for laboratory experiments due to its availability and relatively low cost. Further research is needed to fully understand the potential therapeutic applications of (2S)-2-(carbamoylamino)pentanediamide.
Métodos De Síntesis
(2S)-2-(carbamoylamino)pentanediamide can be synthesized in the body from citrulline, another amino acid. However, it can also be obtained from dietary sources such as meat, fish, and dairy products. In the laboratory, (2S)-2-(carbamoylamino)pentanediamide can be synthesized by reacting L-citrulline with N-carbobenzoxy-(2S)-2-(carbamoylamino)pentanediamide ethyl ester in the presence of a catalyst.
Aplicaciones Científicas De Investigación
(2S)-2-(carbamoylamino)pentanediamide has been extensively studied for its potential health benefits. It has been shown to improve blood flow, enhance immune function, and promote wound healing. It is also used as a dietary supplement for athletes and bodybuilders to improve exercise performance and muscle growth.
Propiedades
Número CAS |
134958-17-1 |
|---|---|
Nombre del producto |
(2S)-2-(carbamoylamino)pentanediamide |
Fórmula molecular |
C6H12N4O3 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
(2S)-2-(carbamoylamino)pentanediamide |
InChI |
InChI=1S/C6H12N4O3/c7-4(11)2-1-3(5(8)12)10-6(9)13/h3H,1-2H2,(H2,7,11)(H2,8,12)(H3,9,10,13)/t3-/m0/s1 |
Clave InChI |
NQBHBXSQWRBTIE-VKHMYHEASA-N |
SMILES isomérico |
C(CC(=O)N)[C@@H](C(=O)N)NC(=O)N |
SMILES |
C(CC(=O)N)C(C(=O)N)NC(=O)N |
SMILES canónico |
C(CC(=O)N)C(C(=O)N)NC(=O)N |
Otros números CAS |
134958-17-1 |
Sinónimos |
N(alpha)-carbamoyl-L-glutamine-1-amide N(alpha)-carbamoylglutamine-1-amide NCGA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



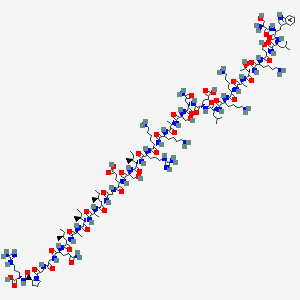
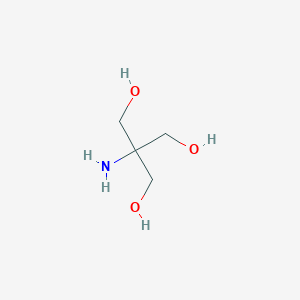
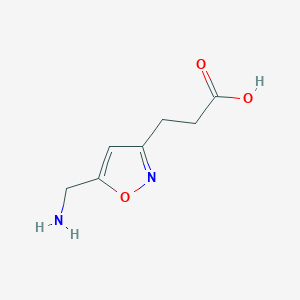
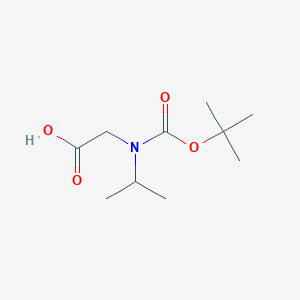
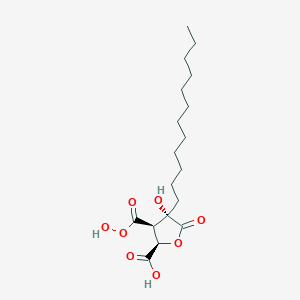
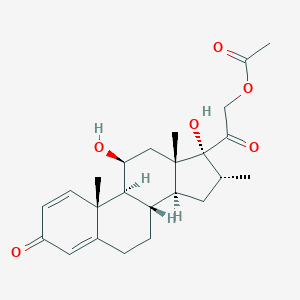
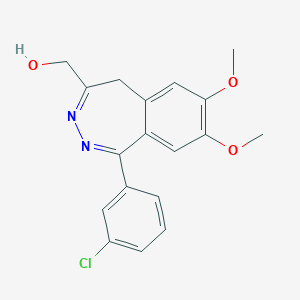
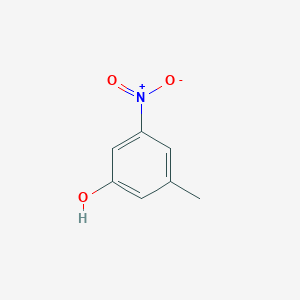
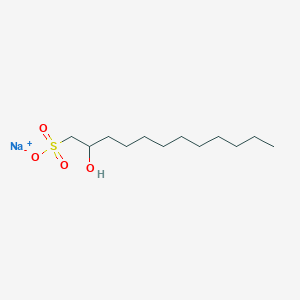
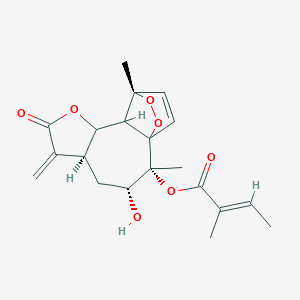
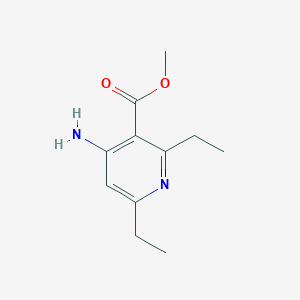
![2-[[2-[[1-[2-[[2-[[2-[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B137193.png)
